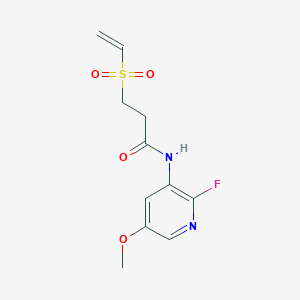
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide, also known as EFMC, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various research applications due to its unique structure and mechanism of action.
作用機序
The mechanism of action of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide involves the inhibition of key enzymes involved in various biological processes. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been found to have various biochemical and physiological effects. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH in the body.
実験室実験の利点と制限
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has several advantages and limitations for lab experiments. One of the main advantages of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide is its potential in cancer research and the treatment of Alzheimer's disease. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to have a high binding affinity for its target enzymes, which makes it a promising candidate for drug development. However, one of the main limitations of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide. One direction is to investigate the potential of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate the potential of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide as a drug candidate for cancer and Alzheimer's disease. Further research is also needed to optimize the synthesis method of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide and to improve its solubility in water.
In conclusion, 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide is a novel compound that has shown potential in various scientific research applications. The synthesis method of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been found to be reliable, and 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been shown to have a unique mechanism of action. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has several advantages and limitations for lab experiments, and there are several future directions for the research on 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide.
合成法
The synthesis of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide involves a multi-step process that includes the reaction of 2-fluoro-5-methoxypyridine with ethyl 3-bromo-2-methylpropionate, followed by the reaction with sodium ethoxide and then with sulfonyl chloride. The final step involves the reaction of the intermediate with vinyl magnesium bromide to obtain 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide. The synthesis of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been reported in several research articles and has been found to be a reliable method for obtaining pure 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide.
科学的研究の応用
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been found to have potential in various scientific research applications. One of the main applications of 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide is in the field of cancer research. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has also been found to have potential in the treatment of Alzheimer's disease. 3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4S/c1-3-19(16,17)5-4-10(15)14-9-6-8(18-2)7-13-11(9)12/h3,6-7H,1,4-5H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLEVGBWQFRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-(2-fluoro-5-methoxypyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2510348.png)
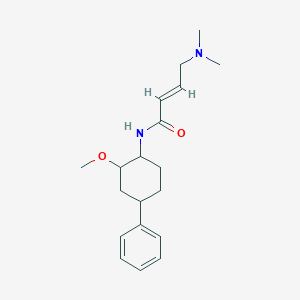

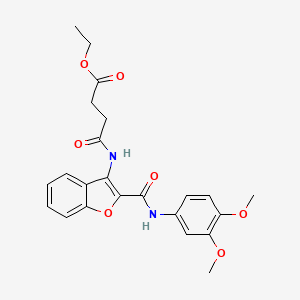
![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)
![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)
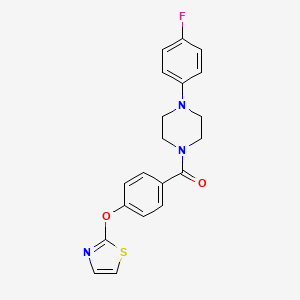
![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)

![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)
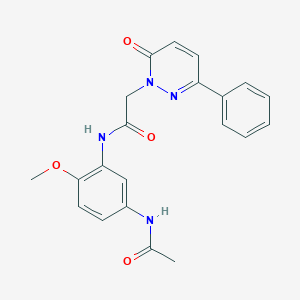
![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)